molecular formula C14H18N4OS B3130532 methyl N-cyano-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate CAS No. 343375-67-7

methyl N-cyano-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate

Cat. No. B3130532
CAS RN: 343375-67-7
M. Wt: 290.39 g/mol
InChI Key: PHCRMQWRCQBCFU-UHFFFAOYSA-N
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Description

Methyl N-cyano-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate, also known as MPTC, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. MPTC is a carbimidothioate derivative that exhibits various biochemical and physiological effects, making it a promising candidate for scientific research.

Scientific Research Applications

Green Synthesis Methods

One application involves the green, simple, and efficient synthesis of pyranopyrazoles, which are structurally related to the target compound. For instance, Zolfigol et al. (2013) reported the preparation of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions. This method highlights the use of green chemistry principles in synthesizing complex molecules (Zolfigol et al., 2013).

Antibacterial Activity

Another application area is the synthesis and evaluation of novel compounds for antibacterial activity. Aghekyan et al. (2020) synthesized (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles and evaluated their antibacterial properties, showcasing the potential of such compounds in developing new antibacterial agents (Aghekyan et al., 2020).

Cytotoxicity Studies

Research on the cytotoxic activity of new chemical entities is another significant application. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the importance of structural modification in enhancing biological activity (Hassan et al., 2014).

Molecular Electronic Materials

The design and synthesis of potential organic molecular electronic materials represent a novel application area. Yin‐Xiang Lu (2011) reported on the crystal structure of compounds similar to the target, highlighting their potential use in organic electronics due to their structural and electronic properties (Yin‐Xiang Lu, 2011).

Antidiabetic Activity

Vaddiraju et al. (2022) discussed the synthesis of novel pyrazole-based heterocycles with anti-diabetic activity, providing a template for the design and development of new therapeutic agents (Vaddiraju et al., 2022).

properties

IUPAC Name

methyl N-cyano-4-(4-methoxyphenyl)piperazine-1-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-19-13-5-3-12(4-6-13)17-7-9-18(10-8-17)14(20-2)16-11-15/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCRMQWRCQBCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=NC#N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701168145
Record name Methyl N-cyano-4-(4-methoxyphenyl)-1-piperazinecarboximidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-cyano-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate

CAS RN

343375-67-7
Record name Methyl N-cyano-4-(4-methoxyphenyl)-1-piperazinecarboximidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343375-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-cyano-4-(4-methoxyphenyl)-1-piperazinecarboximidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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